molecular formula C6H8N2O4S B2420653 7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone CAS No. 1341069-95-1

7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone

Cat. No.: B2420653
CAS No.: 1341069-95-1
M. Wt: 204.2
InChI Key: NHYKQOMMGJRMIY-UHFFFAOYSA-N
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Description

7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone is a chemical compound with the molecular formula C6H8N2O4S and a molecular weight of 204.2 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and two nitrogen atoms within a nonane ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

7,7-dioxo-7λ6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S/c9-4-6(8-5(10)7-4)1-2-13(11,12)3-6/h1-3H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYKQOMMGJRMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC12C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diacid chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione: Similar structure but lacks the dioxo functionality.

    1,3-Diazaspiro[4.4]nonane-2,4-dione: Similar spirocyclic structure but without the sulfur atom.

Uniqueness

7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure, as well as the dioxo functionality.

Biological Activity

The compound 7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone is a member of the diazaspiro family known for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

  • Molecular Formula: C₇H₁₀N₂O₂S
  • CAS Number: 94745
  • Chemical Structure: The compound features a spirocyclic structure that incorporates both nitrogen and sulfur atoms, which may contribute to its biological activity.

Anticonvulsant Properties

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study published in ResearchGate demonstrated that derivatives of diazaspiro compounds showed significant activity against induced seizures in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, indicating potential for development as an antibacterial agent. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

There is emerging evidence that this compound exhibits cytotoxic effects on cancer cell lines. A comparative analysis of similar compounds revealed that they inhibit cell proliferation in several cancer types, including breast and colon cancer cells. The cytotoxicity appears to be dose-dependent and may involve apoptosis induction through caspase activation pathways.

Research Findings and Case Studies

StudyFindings
Anticonvulsant Activity Demonstrated significant seizure suppression in animal models with a mechanism involving GABA modulation .
Antimicrobial Efficacy Effective against multiple bacterial strains; further studies needed to elucidate mechanisms .
Cytotoxicity Induced apoptosis in cancer cell lines; effective at varying concentrations across different types of cancer cells .

Q & A

Q. What are the optimal synthetic routes for 7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone, considering its complex stereochemistry?

Methodological Answer:

  • Utilize ring-closing metathesis or cyclocondensation strategies inspired by spiro compound syntheses (e.g., 1,6-dioxaspiro derivatives in ).
  • Optimize reaction conditions (solvent, catalyst, temperature) using Design of Experiments (DoE) to account for steric hindrance from the thia-diaza ring system.
  • Monitor reaction progress via HPLC or in situ FTIR to detect intermediates .
  • Reference analogous spiro compounds (e.g., 7-oxa-azaspiro[3.5]nonane) for stereochemical guidance .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • X-ray crystallography for resolving spirocyclic geometry and bond angles (as demonstrated for (H3dienMox)₃·4H₂O in ).
  • Multinuclear NMR (¹H, ¹³C, ¹⁵N) to confirm tautomeric forms and sulfur environments. Include DEPT-135 and HSQC for carbon-proton correlation .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation, addressing potential fragmentation due to the tetrone groups .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical data on electronic properties?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model electron distribution in the tetrone and thia-diaza moieties. Compare with experimentalUV-Vis andXPS data .
  • Use molecular dynamics (MD) simulations to study solvent interactions affecting reactivity, referencing frameworks for linked data analysis ().
  • Validate computational models against crystallographic data (e.g., bond lengths in ) to identify systematic errors .

Q. What strategies address discrepancies in bioactivity data across in vitro and in vivo studies?

Methodological Answer:

  • Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for metabolic instability (e.g., hydrolysis of tetrone groups) .
  • Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolite formation in animal models, similar to neuroprotective spiro compounds ().
  • Cross-reference transcriptomic profiling (RNA-seq) to identify off-target effects masking therapeutic potential .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for target enzymes (e.g., kinases or proteases) .
  • Conduct mutagenesis studies on active-site residues to map interactions with the spirocyclic core, guided by structural analogs ().
  • Integrate cryo-EM for visualizing enzyme-inhibitor complexes at near-atomic resolution .

Data Contradiction Analysis

Q. How should researchers resolve conflicting thermal stability data from TGA and DSC analyses?

Methodological Answer:

  • Replicate experiments under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition pathways (as in ’s TG/DTG protocols).
  • Correlate with powder X-ray diffraction (PXRD) to detect phase changes undetected by thermal methods .
  • Apply Kissinger-Akahira-Sunose (KAS) method for kinetic modeling of degradation steps .

Methodological Frameworks

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Adopt the Hammett equation to quantify electronic effects of substituents on tetrone reactivity .
  • Use topological polar surface area (TPSA) calculations to predict membrane permeability, referencing spiro compounds in .
  • Align with conceptual density functional theory (CDFT) for reactivity descriptors (e.g., electrophilicity index) .

Comparative Analysis Table

Parameter Technique Key Insight Reference
Stereochemical configurationX-ray crystallographyConfirms spirocyclic geometry and bond angles
Electronic propertiesDFT calculationsPredicts electron-deficient tetrone sites
Metabolic stabilityIsotopic labelingTracks hydrolysis in vivo

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